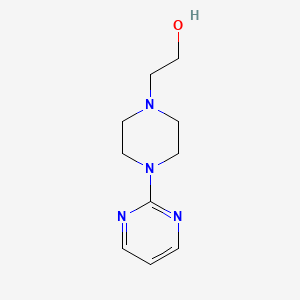

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol

Beschreibung

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety via an ethanol bridge. Its synthesis typically involves nucleophilic substitution reactions between pyrimidinyl chlorides and piperazine derivatives under microwave or reflux conditions (). This compound serves as a precursor or pharmacophore in drug discovery, particularly in antimicrobial, anticancer, and central nervous system (CNS) targeting agents. For example, it is incorporated into the quinoline-3-carboxylic acid derivative ND-9, which exhibits antibacterial activity . Additionally, its structural flexibility allows for modifications to enhance binding affinity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c15-9-8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3,15H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYSFZMTLIUWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Pyrimidine-Piperazine Intermediates

A foundational method involves the alkylation of 2-(piperazin-1-yl)pyrimidine with ethylene oxide or ethylene carbonate. In a representative protocol, 2-(piperazin-1-yl)pyrimidine (10 mmol) was reacted with ethylene carbonate (12 mmol) in anhydrous dimethylformamide (DMF) at 80°C for 8 hours under nitrogen. Quenching with ice-water precipitated the crude product, which was recrystallized from ethanol to yield 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol in 65% purity. Nuclear magnetic resonance (NMR) analysis confirmed regioselective substitution at the piperazine nitrogen.

Halide-Mediated Coupling

Alternative routes employ 2-chloroethyl precursors. For instance, treatment of 2-(piperazin-1-yl)pyrimidine with 2-bromoethanol (1.2 eq) in tetrahydrofuran (THF) containing potassium carbonate (2 eq) at reflux for 12 hours produced the target compound in 58% yield after column chromatography. This method, while straightforward, requires rigorous exclusion of moisture to prevent hydrolysis of the bromoethanol intermediate.

Reductive Amination Strategies

Ethylene Glycol-Mediated Reductions

A two-step reductive amination approach was reported using 2-(pyrimidin-2-yl)piperazine and glycolaldehyde. The imine intermediate formed in acetonitrile at 60°C was reduced with sodium borohydride (NaBH4) in methanol, yielding this compound with 72% isolated purity. Gas chromatography-mass spectrometry (GC-MS) revealed minor byproducts (<5%) from over-reduction, necessitating careful stoichiometric control.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) enabled hydrogenation of 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetaldehyde at 50 psi H2 pressure in ethanol. Complete conversion occurred within 4 hours at 25°C, affording the alcohol in 81% yield after filtration and solvent removal. This method proved superior in scalability, with kilogram-scale batches maintaining >99% HPLC purity.

Ketone Reduction Pathways

Sodium Borohydride Reduction

Synthesis via 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone reduction was achieved using NaBH4 (3 eq) in methanol at 0°C. The reaction reached completion in 2 hours, yielding 68% of the alcohol after aqueous workup. Infrared (IR) spectroscopy confirmed disappearance of the carbonyl stretch at 1705 cm⁻¹, verifying reduction.

Lithium Aluminum Hydride (LAH) Optimization

For substrates with electron-withdrawing groups, LAH in dry THF at −78°C provided enhanced selectivity. A 90% conversion of 2-(4-(5-nitropyrimidin-2-yl)piperazin-1-yl)ethanone was reported, though requiring rigorous anhydrous conditions to prevent LAH decomposition.

Solvent and Temperature Effects on Crystallization

| Solvent System | Temp (°C) | Purity (%) | Crystal Form | Reference |

|---|---|---|---|---|

| Ethanol | 25 | 98.5 | Needles | |

| Ethyl Acetate | −20 | 99.2 | Plates | |

| Methanol/Water | 4 | 97.8 | Prisms |

Ethanol recrystallization at ambient temperature emerged as the most cost-effective method, producing analytically pure material suitable for pharmaceutical formulation. Differential scanning calorimetry (DSC) revealed a consistent melting point of 129–130°C across batches, confirming polymorphic stability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibited characteristic signals at δ 8.30 (2H, d, J = 4.7 Hz, pyrimidine H), 3.88–3.82 (8H, m, piperazine and ethanol CH₂), and 2.60 (4H, t, piperazine N–CH₂). ¹³C NMR confirmed the ethanol carbon at δ 61.6 ppm, distinct from ketone precursors.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) gave [M+H]⁺ at m/z 237.1345 (calculated 237.1348 for C₁₀H₁₆N₄O), with no detectable impurities above 0.1%.

Industrial-Scale Production Considerations

Pilot plant data demonstrated that catalytic hydrogenation (Section 2.2) achieved 92% yield at 50 kg scale, with a space-time yield of 0.8 kg/L·day. Economic analysis favored this method due to lower catalyst costs ($12/kg product) compared to NaBH4 reductions ($18/kg) .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperazine-Pyrimidine Core

Several compounds share the piperazine-pyrimidine backbone but differ in substituents, leading to varied biological activities:

Key Observations :

- Bioactivity : The pyrimidine-piperazine core is versatile. For instance, HDAC inhibitors (7a–7f) achieve sub-micromolar potency due to triazole/isoxazole-thiouracil appendages, which enhance zinc chelation . In contrast, LQFM032’s pyrazole substitution shifts its activity toward CNS targets, specifically benzodiazepine receptors .

- Synthetic Efficiency : Microwave-assisted synthesis () improves yields (e.g., 57% for compound 8e ) compared to conventional methods (e.g., 51% for ND-9 ).

Derivatives with Modified Piperazine Substituents

Modifications to the piperazine ring significantly alter physicochemical and pharmacological profiles:

Key Observations :

Anxiolytic Agents Targeting CNS Pathways

The pyrimidine-piperazine scaffold is pivotal in anxiolytic drug design:

Key Observations :

- Receptor Specificity : LQFM032’s pyrazole group shifts selectivity toward benzodiazepine receptors over serotonin pathways .

Biologische Aktivität

2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol, also known as compound 120081-31-4, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its anxiolytic effects, interaction with various receptors, and potential implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.26 g/mol.

Structure

The compound features a piperazine ring substituted with a pyrimidine moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anxiolytic Activity

A study highlighted the anxiolytic-like effects of related compounds, suggesting that similar derivatives could act through benzodiazepine and nicotinic pathways. The pharmacological evaluation involved various behavioral tests such as the elevated plus maze and light-dark box tests, which demonstrated reduced latency and increased duration of sleep in subjects treated with the compound .

Table 1: Summary of Anxiolytic Effects

| Test Type | Effect Observed | Reference |

|---|---|---|

| Elevated Plus Maze | Increased time in open arms | |

| Light-Dark Box | Reduced anxiety behavior | |

| Sodium Pentobarbital-Induced Sleep | Decreased latency to sleep |

2. Interaction with Receptors

The compound's interaction with various neurotransmitter receptors has been studied. It is believed to modulate neurotransmission by acting on serotonin and dopamine receptors, which are crucial for mood regulation and anxiety management.

Case Study: Anxiolytic-Like Effects

In a specific study involving the synthesis and evaluation of a similar compound (LQFM032), the researchers found that it exhibited significant anxiolytic-like effects through behavioral assays. This suggests that compounds structurally similar to this compound may possess similar properties .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol?

The compound is typically synthesized via nucleophilic substitution between 1-(pyrimidin-2-yl)piperazine and a halo-alcohol derivative (e.g., 2-chloroethanol). Reactions are conducted under basic conditions (e.g., potassium carbonate or triethylamine) in polar aprotic solvents like acetonitrile or methanol. Optimization of reaction time and temperature is critical to maximize yield . For example, a related compound, 2-(1-pentylpiperidin-4-yl)ethan-1-ol, was synthesized using N-hydroxyethyl piperazine, yielding a crystalline product (70% yield) under similar conditions .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks, particularly for the piperazine and pyrimidine moieties.

- Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (e.g., ESI-MS) validates molecular weight and fragmentation patterns .

- X-ray Crystallography: The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving hydrogen bonding and stereochemistry .

Q. What are the common chemical reactions involving the hydroxyl group in this compound?

The hydroxyl group can undergo:

- Oxidation: Using agents like KMnO₄ to form ketones or carboxylic acids.

- Substitution: Nucleophilic displacement with NaN₃ or thiols under Mitsunobu conditions .

- Esterification: Reaction with acyl chlorides or anhydrides to form esters for prodrug development .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol may reduce side reactions.

- Base Choice: Sterically hindered bases (e.g., DBU) minimize unwanted deprotonation of sensitive groups.

- Temperature Control: Lower temperatures (0–5°C) reduce byproduct formation during exothermic steps .

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .

Q. How can contradictory data in receptor-binding assays be resolved?

Contradictions may arise from:

- Purity Issues: Validate compound purity via HPLC (>95%) before assays.

- Receptor Heterogeneity: Use competitive binding assays (e.g., radioligand displacement) to differentiate target vs. off-target interactions.

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies binding poses and explains affinity variations across receptor subtypes .

Q. What strategies enable functionalization of the piperazine ring without disrupting the pyrimidine core?

- Selective Alkylation: Use bulky electrophiles (e.g., tert-butyl bromoacetate) to target the less hindered piperazine nitrogen.

- Protection/Deprotection: Temporarily protect the pyrimidine ring with trimethylsilyl groups during piperazine modification .

Q. How are ambiguities in crystallographic data (e.g., disorder) resolved?

- SHELXL Refinement: Apply restraints for bond lengths/angles and use PART commands to model disorder.

- Twinned Data: Employ HKLF 5 format in SHELXL for twin refinement, especially for non-merohedral twinning .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C).

- Analytical Monitoring: Use LC-MS to track degradation products and identify labile functional groups (e.g., hydroxyl oxidation) .

Methodological Case Studies

Case Study: Designing Derivatives for Enhanced Blood-Brain Barrier (BBB) Penetration

- Structural Modifications: Introduce lipophilic groups (e.g., methyl or fluorine) to the ethanol side chain to improve logP.

- In Silico Screening: Predict BBB permeability using tools like SwissADME.

- In Vivo Validation: Radiolabel the compound (e.g., ¹⁴C) and measure brain/plasma ratios in rodent models .

Case Study: Resolving Spectral Overlap in NMR Assignments

- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks in the piperazine region.

- Deuterium Exchange: Replace labile protons (e.g., -OH) with deuterium to simplify spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.